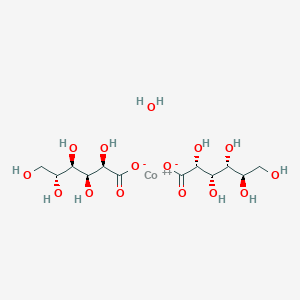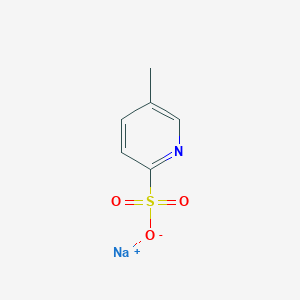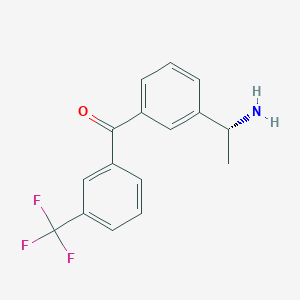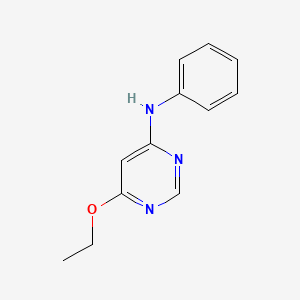
4-Methylpyrimidine-2-sulfinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylpyrimidine-2-sulfinic acid: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at the 4th position and a sulfinic acid group at the 2nd position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-sulfinic acid can be achieved through various methods. One common approach involves the reaction of 4-methylpyrimidine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a catalyst like sodium acetate. The reaction proceeds through the formation of an intermediate sulfinic acid derivative, which is then isolated and purified .
Industrial Production Methods: Industrial production of 4-Methylpyrimidine-2-sulfinic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .
化学反应分析
Types of Reactions: 4-Methylpyrimidine-2-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of 4-Methylpyrimidine-2-sulfinic acid can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the sulfinic acid group with other functional groups.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyrimidine derivatives .
科学研究应用
4-Methylpyrimidine-2-sulfinic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, 4-Methylpyrimidine-2-sulfinic acid is studied for its potential as an enzyme inhibitor. It has been shown to interact with specific enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme function and regulation .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Pyrimidine derivatives, including 4-Methylpyrimidine-2-sulfinic acid, have shown promise as antiviral, anticancer, and anti-inflammatory agents. Their ability to modulate biological pathways makes them attractive candidates for drug development .
Industry: In the industrial sector, 4-Methylpyrimidine-2-sulfinic acid is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes, including catalysis and material synthesis .
作用机制
The mechanism of action of 4-Methylpyrimidine-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Molecular Targets and Pathways:
相似化合物的比较
Pyrimidine-2-sulfinic acid: This compound lacks the methyl group at the 4th position, which may result in different chemical and biological properties.
4-Methylpyrimidine-2-sulfonic acid: This compound has a sulfonic acid group instead of a sulfinic acid group, leading to differences in reactivity and applications.
2-Thiopyrimidine: This compound contains a sulfur atom at the 2nd position, which can significantly alter its chemical behavior and biological activity.
Uniqueness: The presence of both the methyl group and the sulfinic acid group in 4-Methylpyrimidine-2-sulfinic acid imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds .
属性
分子式 |
C5H6N2O2S |
|---|---|
分子量 |
158.18 g/mol |
IUPAC 名称 |
4-methylpyrimidine-2-sulfinic acid |
InChI |
InChI=1S/C5H6N2O2S/c1-4-2-3-6-5(7-4)10(8)9/h2-3H,1H3,(H,8,9) |
InChI 键 |
MAHFTFUYUDJWOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)S(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



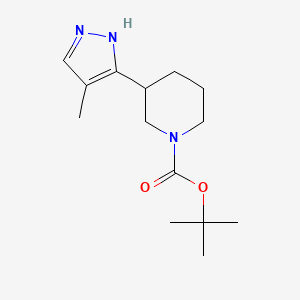
![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
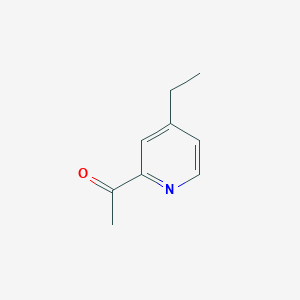

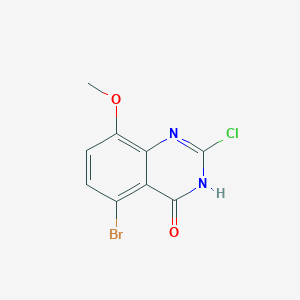
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)

![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)
